molecular formula C10H9N3O B12958201 5-Methoxy-1-methyl-1H-indazole-3-carbonitrile

5-Methoxy-1-methyl-1H-indazole-3-carbonitrile

Katalognummer: B12958201
Molekulargewicht: 187.20 g/mol
InChI-Schlüssel: NIBGRTBITLCLSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-1-methyl-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound features a methoxy group at the 5-position, a methyl group at the 1-position, and a carbonitrile group at the 3-position of the indazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-1-methyl-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Major Products Formed

    Oxidation: 5-Hydroxy-1-methyl-1H-indazole-3-carbonitrile

    Reduction: 5-Methoxy-1-methyl-1H-indazole-3-amine

    Substitution: Various substituted indazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-1-methyl-1H-indazole-3-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Methoxy-1-methyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit cell proliferation by interfering with DNA synthesis or repair mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Methyl-1H-indazole-3-carbonitrile
  • 5-Methoxy-1H-indazole-3-carbaldehyde
  • 1-Methyl-1H-indazole-3-carbonitrile

Uniqueness

5-Methoxy-1-methyl-1H-indazole-3-carbonitrile is unique due to the presence of both a methoxy group and a carbonitrile group on the indazole ring. This combination of functional groups imparts specific chemical properties and biological activities that are distinct from other indazole derivatives. The methoxy group can enhance the compound’s solubility and stability, while the carbonitrile group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

Eigenschaften

Molekularformel

C10H9N3O

Molekulargewicht

187.20 g/mol

IUPAC-Name

5-methoxy-1-methylindazole-3-carbonitrile

InChI

InChI=1S/C10H9N3O/c1-13-10-4-3-7(14-2)5-8(10)9(6-11)12-13/h3-5H,1-2H3

InChI-Schlüssel

NIBGRTBITLCLSQ-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)OC)C(=N1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.